![molecular formula C24H24F2N4O5S B586091 N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide CAS No. 957470-58-5](/img/structure/B586091.png)
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is an impurity of Pantoprazole . Pantoprazole is a proton pump inhibitor used to treat erosive esophagitis (damage to the esophagus from stomach acid), and other conditions involving excess stomach acid such as Zollinger-Ellison syndrome .
Synthesis Analysis
The synthesis of Pantoprazole Sodium Sesquihydrate, which is related to N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide, has been reported . The process involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride to get the sulfide intermediate, which is then oxidized with m-chloroperbenzoic acid in dichloromethane, yielding pantoprazole . Another process involves reacting 2-chloromethyl 3,4-dimethoxy pyridine hydrochloride with 2-mercapto-5-difluoromethoxy benzimidazole in an organic solvent system in the presence of a phase transfer catalyst, and further treating with aqueous sodium hypohalite solution .Physical And Chemical Properties Analysis
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is a solid, white to off-white in color . It has a molecular weight of 518.53 . It is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación
Identification and Characterization of Impurities
Research on pantoprazole sodium has identified several impurities, including structures closely related to N-[(3,4-Dimethoxy-2-pyridinyl)methyl] pantoprazole sulfide. These impurities were identified and characterized using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), providing insights into their synthesis and structural properties (Reddy et al., 2007).
Stereoselective Chiral Inversion
Studies on the chiral inversion of pantoprazole enantiomers after administration to rats revealed insights into the disposition kinetics and metabolic pathways of pantoprazole and its derivatives, including the sulfide variant. This research contributes to understanding the stereoselective properties and potential therapeutic implications of pantoprazole and related compounds (Masubuchi et al., 1998).
Environmentally Friendly Synthesis
An environmentally benign process has been developed for the synthesis of pantoprazole sodium sesquihydrate, highlighting a cost-effective and sustainable approach to producing pantoprazole and its derivatives. This process involves minimal organic solvents and includes the in situ transformation of pantoprazole sodium heterosolvate to sesquihydrate, emphasizing the importance of green chemistry in pharmaceutical manufacturing (Awasthi et al., 2017).
Method Development for Impurity Determination
A sensitive method for the quantitative determination of genotoxic impurities in pantoprazole active pharmaceutical ingredient (API) using liquid chromatography-tandem mass spectrometry (LC/MS/MS) was developed. This method enables trace analysis of specific impurities, contributing to the safety and quality control of pantoprazole and its sulfide derivatives in pharmaceutical products (Venugopal et al., 2012).
Synthesis and Green Metric Evaluation
Research on the synthesis of related compounds, such as 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, and the evaluation of green metrics highlights the ongoing efforts to develop more sustainable and efficient processes for the production of pantoprazole and its derivatives. These studies focus on optimizing synthesis routes and assessing their environmental impact, contributing to the broader application of green chemistry principles in drug synthesis (Gilbile et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O5S/c1-31-19-7-9-27-16(21(19)33-3)12-30-18-6-5-14(35-23(25)26)11-15(18)29-24(30)36-13-17-22(34-4)20(32-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIGRQLNJGLOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2SCC4=NC=CC(=C4OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

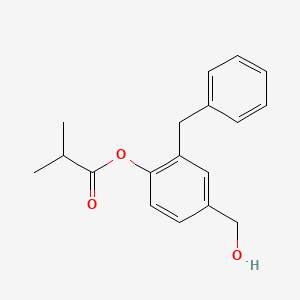

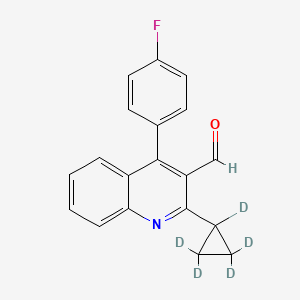
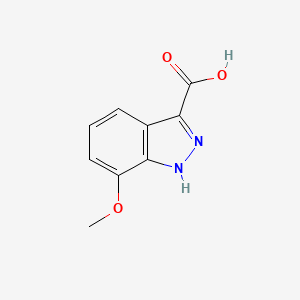
![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)
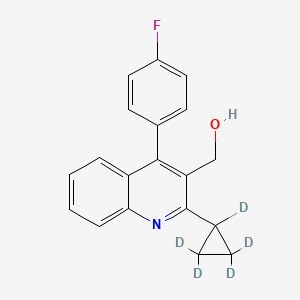
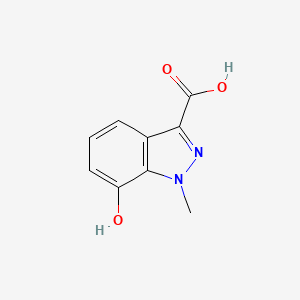

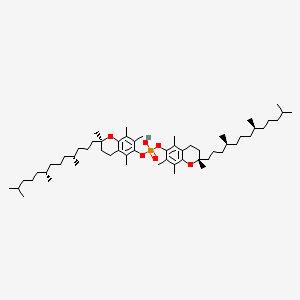
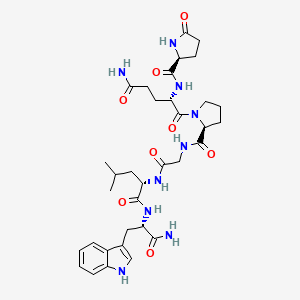
![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)